Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl carboxylate group at position 2 and a thioureido-linked 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety at position 2. This compound integrates multiple functional groups—sulfonamide, thiourea, and benzo[b]thiophene—that are frequently employed in medicinal chemistry for their bioactivity, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-30-21(27)19-18(16-6-2-3-7-17(16)32-19)23-22(31)24-20(26)14-8-10-15(11-9-14)33(28,29)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H2,23,24,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVNICZZRXRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 494.58 g/mol. The structure consists of a benzo[b]thiophene core, which is known for its diverse biological activities, linked to a pyrrolidinyl sulfonamide moiety and a thiourea group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and pyrrole derivatives. For instance, pyrrole-based compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the pyrrolidinyl sulfonamide group in the compound may enhance its antibacterial efficacy, as seen in related structures.
Antitubercular Activity
Research has demonstrated that benzo[b]thiophene derivatives exhibit promising antitubercular activity. A study evaluated several benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis, revealing MIC values as low as 0.60 μg/mL for highly active compounds . Given the structural similarities, it is plausible that this compound may exhibit comparable efficacy.
Cytotoxicity and Anticancer Activity
The compound's potential anticancer properties are supported by studies on similar thiophene derivatives, which have shown low cytotoxicity against human cancer cell lines while maintaining high selectivity indices . The incorporation of the thiourea moiety is believed to contribute to enhanced cytotoxic effects by interfering with cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiourea and sulfonamide groups often act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
- DNA Intercalation : The planar structure of the benzo[b]thiophene core allows for potential intercalation into DNA, leading to inhibition of replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies provide insight into the biological activities associated with similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole derivatives were synthesized and tested for their antibacterial properties, demonstrating significant activity against resistant strains .
- Antitubercular Screening : A focused library of benzo[b]thiophene derivatives was screened for activity against M. tuberculosis, identifying lead compounds with MIC values below 1 μg/mL .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes can be compared to three key analogs derived from the evidence:
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Structural Differences: Core: Pyrazolo[3,4-d]pyrimidine (vs. benzo[b]thiophene). Substituents: Fluorinated chromenone and thiophene carboxylate (vs. thioureido-linked sulfonamide).
- Physical Properties :
- Molecular Weight: 560.2 g/mol (vs. ~500–550 g/mol estimated for the target compound).
- Melting Point: 227–230°C (indicative of high crystallinity due to aromatic stacking).
- Synthesis : Utilizes Suzuki-Miyaura coupling with boronic acid intermediates .
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate ()
- Structural Simplicity :
- Lacks the thioureido and sulfonamide groups; features only a hydroxyl and methyl carboxylate on the benzo[b]thiophene core.
- Physical Properties :
- Molecular Weight: 208.23 g/mol (significantly lower due to fewer substituents).
- Melting Point: 107–108°C (lower thermal stability due to reduced hydrogen bonding).
- Applications : Primarily used as a synthetic intermediate for more complex derivatives .
Thioureido Acid Derivatives ()
- Example Compounds: 3-(naphthalen-1-yl(4-((phenylamino)methyl)thiazol-2-yl)amino)propanoic acid (4a) and analogs.
- Functional Similarities: Thioureido group (common in both).
- Divergence :
- The target compound’s benzo[b]thiophene core and sulfonamide group enhance aromatic interactions and solubility compared to thiazole-based analogs.
Data Table: Key Comparative Metrics
Research Findings and Functional Implications
- Bioactivity : The pyrazolo-pyrimidine analog () exhibits kinase-inhibitory properties due to its fluorinated aromatic system , while thioureido derivatives () show instability under hydrolysis, suggesting the target compound’s thioureido group may require stabilization strategies.
- Solubility : The pyrrolidin-1-ylsulfonyl group in the target compound likely enhances solubility in polar solvents compared to simpler esters (), critical for pharmacokinetics.
- Thermal Stability : Higher melting points in sulfonamide-containing compounds (e.g., ) correlate with stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking).
Preparation Methods
Cyclization of Substituted Benzaldehydes
The benzo[b]thiophene scaffold is typically constructed via cyclization reactions. A validated approach involves reacting 4-substituted benzaldehydes with ethyl thioglycolate in the presence of a base. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate and triethylamine in dimethyl sulfoxide (DMSO) at 80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. This method achieves cyclization through nucleophilic aromatic substitution, with the thiolate anion attacking the aldehyde’s electrophilic carbon.
Key Conditions
Esterification to Methyl Carboxylate
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol, followed by re-esterification with methanol under acidic conditions. For instance, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is saponified with 3N NaOH, acidified, and then treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol to yield the methyl ester.
Functionalization at Position 3: Introduction of the Thioureido Group
Amination of Benzo[b]thiophene-2-carboxylate
Direct amination at position 3 remains challenging due to the electron-deficient thiophene ring. A two-step nitration-reduction strategy is employed:
Thiourea Formation
The primary amine reacts with thiophosgene (Cl₂C=S) or thiocarbonyl diimidazole (TCDI) to form the thioureido (-NH-CS-NH-) bridge. For example, in a dichloromethane (DCM) solution, the amine intermediate is treated with TCDI at 0°C, followed by quenching with ammonium hydroxide (NH₄OH).
Optimized Parameters
- Reagent : TCDI (1.2 equiv.)
- Solvent : Anhydrous DCM
- Temperature : 0°C to room temperature
- Yield : 65–78%
Acylation with 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
- Sulfonylation : 4-Chlorosulfonylbenzoic acid reacts with pyrrolidine in tetrahydrofuran (THF) at 0°C. The reaction is exothermic and requires slow addition to avoid side products.
- Activation to Acyl Chloride : The carboxylic acid is treated with SOCl₂ or oxalyl chloride (COCl)₂ in DCM to form the acyl chloride.
Coupling to the Thioureido Group
The acyl chloride undergoes nucleophilic acyl substitution with the thioureido amine. Using 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in DCM enhances coupling efficiency. For instance, a molar ratio of 1:1.2 (amine:acyl chloride) with 4 equiv. of DMAP yields the benzoyl-thioureido product.
Reaction Metrics
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (2.0 equiv.) |
| Catalyst | DMAP (4.0 equiv.) |
| Solvent | DCM |
| Time | 7–8 h |
| Yield | 75–86% |
Critical Analysis of Methodologies
Cyclization Efficiency
Cyclization in DMSO (80°C, 2 h) provides higher regioselectivity compared to DMF, which may induce side reactions at elevated temperatures. Substrates with electron-withdrawing groups (e.g., -CF₃) require longer reaction times (3–4 h).
Thiourea Stability
Thioureido groups are prone to oxidation and hydrolysis. Conducting reactions under inert atmospheres (N₂ or Ar) and using anhydrous solvents mitigates degradation.
Sulfonylation Challenges
Sulfonylation with pyrrolidine requires strict temperature control (0–5°C) to prevent polysubstitution. Excess pyrrolidine (1.5 equiv.) improves yields but necessitates careful purification.
Q & A
Q. How can researchers design a multi-step synthesis route for this compound while optimizing yield and purity?
Methodological Answer :
- Stepwise Functionalization : Begin with synthesizing the benzo[b]thiophene-2-carboxylate core via cyclization of thiophene precursors under controlled conditions (e.g., DMF solvent, 80–100°C) .
- Coupling Reactions : Introduce the thioureido and pyrrolidin-1-ylsulfonylbenzoyl groups using benzoylisothiocyanate in 1,4-dioxane, as described for analogous thioureido-thiophene derivatives .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to isolate intermediates. Monitor purity via HPLC (>95%) .
Q. What spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
Methodological Answer :
- NMR Analysis : Use - and -NMR to verify the integration of aromatic protons (6.8–8.2 ppm) and carbonyl groups (165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected [M+H] ~500–550 Da) and fragmentation patterns .
- HPLC : Utilize a C18 column (acetonitrile/water, 0.1% TFA) to assess purity and detect side products (retention time calibration required) .
Q. What experimental strategies are recommended to determine solubility and stability in aqueous/organic matrices?
Methodological Answer :
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification (λ = 280–320 nm) .
- Stability Studies : Incubate the compound under physiological conditions (37°C, pH 7.4) for 24–72 hours, analyzing degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the impact of the pyrrolidin-1-ylsulfonyl group on biological activity?
Methodological Answer :
- Analog Synthesis : Replace the pyrrolidinyl group with piperidinyl or morpholinyl sulfonamides and compare inhibitory potency against target enzymes (e.g., kinases) .
- Biological Assays : Use enzyme kinetics (e.g., IC determination via fluorogenic substrates) and cellular assays (e.g., apoptosis in cancer cell lines) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to assess binding interactions with catalytic sites (e.g., ATP-binding pockets) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer :
- 2D NMR : Employ - HSQC and HMBC to assign ambiguous proton environments (e.g., thioureido vs. benzoyl protons) .
- X-ray Crystallography : Resolve regiochemistry disputes by growing single crystals (solvent: DCM/hexane) and analyzing dihedral angles .
- Isotopic Labeling : Synthesize -thiourea analogs to confirm nitrogen connectivity via -NMR .
Q. What experimental approaches are suitable for elucidating the compound’s solid-state structure and polymorphism?
Methodological Answer :
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures to detect polymorphic forms .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate: 10°C/min, N atmosphere) to identify decomposition phases .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism sites and blood-brain barrier permeability .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .
Q. What strategies optimize regioselectivity during functional group installation (e.g., thioureido vs. benzamido)?
Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylate esters) using tert-butyldimethylsilyl (TBS) groups .
- Reaction Monitoring : Track intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretching at 1700 cm) .
Data Interpretation and Validation
Q. How should researchers validate conflicting bioactivity data across different assay platforms?
Methodological Answer :
- Cross-Platform Replication : Repeat assays in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity thresholds .
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition studies?
Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC values and Hill coefficients .
- Error Propagation : Report 95% confidence intervals and use ANOVA to compare potency across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
